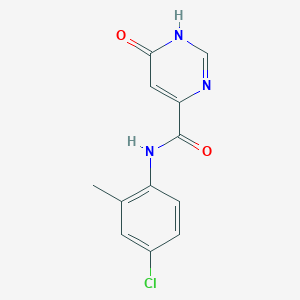

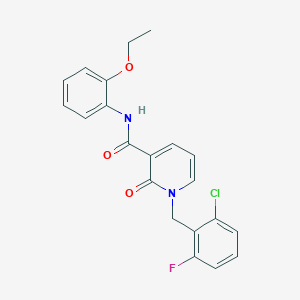

![molecular formula C18H15NO5S B2585091 N-(2-(呋喃-3-基)-2-羟基-2-(噻吩-2-基)乙基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 2034487-20-0](/img/structure/B2585091.png)

N-(2-(呋喃-3-基)-2-羟基-2-(噻吩-2-基)乙基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the heterocyclic rings, the introduction of the hydroxy group, and the formation of the amide linkage . The exact methods would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography , NMR spectroscopy, and computational chemistry . These techniques can provide information about the positions of the atoms in the molecule and the lengths and angles of the bonds.Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. The furan, thiophene, and benzo[d][1,3]dioxole rings in the compound you mentioned are aromatic and may participate in electrophilic aromatic substitution reactions. The amide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through experimental testing .科学研究应用

Antibacterial Activity

Furan derivatives, including our compound of interest, have shown promising antibacterial properties. They are particularly effective against gram-positive and gram-negative bacteria. The inclusion of the furan nucleus is a key synthetic strategy in the search for new drugs to combat microbial resistance .

Anticancer Activity

The compound has been involved in the synthesis of novel chalcone derivatives, which have demonstrated anticancer activities. These activities were evaluated against various human cancer cell lines, including HepG2 (human hepatocellular carcinoma) and MCF7 (human Caucasian breast adenocarcinoma). Some derivatives have shown promising results comparable to reference drugs like doxorubicin .

Antifungal Applications

Research indicates that certain furan derivatives can inhibit the growth of yeast-like fungi, such as Candida albicans. This antifungal activity is significant, considering the limited number of antifungal agents currently available .

Gene Expression Modulation

Studies have shown that furan derivatives can influence gene expression. For instance, they can affect the expression levels of genes like AMY2A and FOXG1 in cancer cells, which could be pivotal in developing new cancer therapies .

DNA Fragmentation

The compound has been associated with inducing DNA fragmentation in cancer cells, which is a crucial step in the apoptosis process. This property could be harnessed to develop treatments that specifically target cancer cells without affecting healthy cells .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S/c20-17(12-3-4-14-15(8-12)24-11-23-14)19-10-18(21,13-5-6-22-9-13)16-2-1-7-25-16/h1-9,21H,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBFKTRZGMUBCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[3-(prop-2-enoylamino)propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2585016.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-bromofuran-2-carboxamide](/img/structure/B2585019.png)

![1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2585022.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2585023.png)

![8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2585025.png)

![4-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2585028.png)